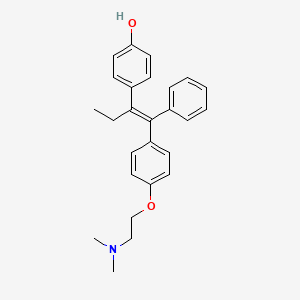
O-Tetrahydropyranyl Lubiprostone-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Tetrahydropyranyl Lubiprostone-d7 is a deuterated analog of Lubiprostone, a medication primarily used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecular structure, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetrahydropyranyl Lubiprostone-d7 involves the incorporation of deuterium atoms into the molecular structure of Lubiprostone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. Quality control measures are implemented to monitor the incorporation of deuterium and the overall quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O-Tetrahydropyranyl Lubiprostone-d7 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
O-Tetrahydropyranyl Lubiprostone-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of Lubiprostone in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and formulations
Wirkmechanismus
The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It acts by specifically activating chloride channels, particularly the ClC-2 chloride channels, in the gastrointestinal tract. This activation promotes the secretion of chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lubiprostone: The parent compound, used for treating chronic idiopathic constipation and irritable bowel syndrome with constipation.
Lubiprostone-D7: Another deuterated analog of Lubiprostone, used for similar research purposes.
Uniqueness
O-Tetrahydropyranyl Lubiprostone-d7 is unique due to the presence of the tetrahydropyranyl group and deuterium atoms, which enhance its stability and make it suitable for specific research applications. The deuterium atoms provide a distinct advantage in tracing studies and mass spectrometry .
Eigenschaften
CAS-Nummer |
1246812-24-7 |
|---|---|
Molekularformel |
C25H40F2O6 |
Molekulargewicht |
481.629 |
IUPAC-Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
InChI-Schlüssel |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Synonyme |
(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)





![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)





![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
